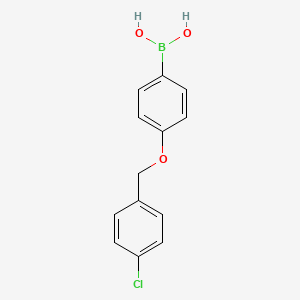

4-(4'-Chlorobenzyloxy)phenylboronic acid

Descripción

4-(4’-Chlorobenzyloxy)phenylboronic acid is an organic compound with the molecular formula C13H12BClO3 and a molecular weight of 262.50 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorobenzyloxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds .

Propiedades

IUPAC Name |

[4-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZDKNBNIRWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584633 | |

| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-91-9 | |

| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-Chlorobenzyloxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction (Primary Method)

The most common and effective method for synthesizing 4-(4'-Chlorobenzyloxy)phenylboronic acid is via the Suzuki-Miyaura coupling reaction. This method involves the coupling of a halogenated aromatic compound with a boron-containing reagent under palladium catalysis.

Typical Synthetic Route:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Starting Materials | 4-chlorobenzyl alcohol, phenylboronic acid or its derivatives | The 4-chlorobenzyl alcohol serves as the chlorobenzyloxy source, while phenylboronic acid provides the boronic acid moiety. |

| 2. Catalyst | Palladium(II) acetate or Pd(0) complexes (e.g., Pd(PPh3)4) | Catalyzes the cross-coupling reaction. |

| 3. Base | Potassium carbonate or sodium hydroxide | Deprotonates the boronic acid to facilitate coupling. |

| 4. Solvent | Tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with water | Provides a medium for the reaction. |

| 5. Temperature | 80–100 °C | Optimal for reaction kinetics. |

| 6. Reaction Time | 12–24 hours | Ensures complete conversion. |

The reaction proceeds by coupling the aryl halide (or equivalent) with a boronic acid derivative, forming the desired this compound with high selectivity and yield.

Key Notes:

- The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

- Purification often involves recrystallization or chromatographic techniques to achieve high purity.

Etherification Followed by Borylation (Alternative Route)

Another approach involves a two-step sequence:

-

- React 4-chlorophenol with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 4-(4'-chlorobenzyloxy)phenol.

-

- Introduce the boronic acid group by borylation of the phenol derivative using bis(pinacolato)diboron under palladium catalysis with a base like potassium acetate.

This method is useful when starting from phenolic precursors and allows for the controlled introduction of the boronic acid group.

Industrial Scale Synthesis Considerations

- Continuous Flow Reactors: Industrial production may utilize continuous flow technology to improve reaction control, scalability, and safety.

- Automated Systems: Enhance reproducibility and efficiency.

- Purification: Combination of recrystallization and chromatography to ensure product purity ≥ 99%.

- Yield: Industrial processes aim for yields around 70–80%, consistent with laboratory-scale reactions.

Related Synthetic Methods for Analogous Boronic Acids

- Synthesis of related compounds such as 4-chlorophenylboronic acid involves reaction of chlorobenzene with boron trichloride in the presence of strong Lewis acid catalysts (e.g., aluminum trichloride), followed by acid hydrolysis to yield the boronic acid.

- Phenylboronic acid itself is commonly prepared from phenylmagnesium bromide and trimethyl borate, followed by hydrolysis.

Detailed Reaction Conditions and Examples

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | Palladium acetate or Pd(PPh3)4 commonly used. |

| Base Concentration | 2 equivalents (e.g., K2CO3) | Ensures efficient deprotonation. |

| Solvent System | THF/H2O or DMF | Facilitates solubility of reactants. |

| Temperature | 80–100 °C | Balances reaction rate and stability. |

| Reaction Time | 12–24 hours | Sufficient for full conversion. |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of catalyst and reagents. |

Research Findings and Optimization

- Catalyst Selection: Palladium(0) complexes such as Pd(PPh3)4 provide higher yields and cleaner reactions compared to Pd(II) salts in some cases.

- Base Effects: Potassium carbonate is preferred for its mild basicity and compatibility.

- Solvent Influence: Polar aprotic solvents like DMF improve reaction rates but may complicate purification.

- Temperature Control: Excessive heat can lead to side reactions; maintaining 80–100 °C is optimal.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Catalyst | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-chlorobenzyl alcohol + phenylboronic acid | K2CO3, THF or DMF | Pd(PPh3)4 or Pd(OAc)2 | 80–100 °C, 12–24 h, N2 atmosphere | 70–80 | ≥ 99 | Most common, scalable |

| Etherification + Borylation | 4-chlorophenol + 4-chlorobenzyl chloride | K2CO3, bis(pinacolato)diboron | Pd catalyst | 80–100 °C, 12–24 h | 65–75 | ≥ 98 | Two-step, flexible |

| Direct Borylation of Aryl Halides | Chlorobenzene derivatives + BCl3 | AlCl3 (Lewis acid) | None or Pd catalyst | 80–120 °C, acid hydrolysis | 75–85 | ≥ 99 | Industrial scale, patented |

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a key arylboronic acid partner in Pd-catalyzed coupling reactions with aryl halides. Its reactivity has been demonstrated under diverse conditions:

Table 1: Representative Suzuki–Miyaura Reactions

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| p-Bromo ester 24b | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (1:4.4) | 70 | 2 | 80.6 | |

| 4-Bromobenzoic acid | Pd(OAc)₂/SIPr·HCl | K₂CO₃ | THF | Reflux | 6 | 89–99 |

Key Observations:

-

Catalyst Compatibility : Pd(PPh₃)₄ efficiently facilitates coupling at mild temperatures (70°C) in biphasic solvent systems .

-

Base Sensitivity : K₃PO₄ enhances reaction rates compared to weaker bases like NaHCO₃, which may require extended reaction times .

-

Substrate Scope : Electron-deficient aryl halides (e.g., bromobenzoic acids) couple efficiently, while sterically hindered or electron-rich substrates show reduced reactivity .

Influence of Structural Features on Reactivity

The 4-chlorobenzyloxy group impacts reaction dynamics:

-

Electron-Withdrawing Effect : The chlorine atom enhances electrophilicity at the boron center, accelerating transmetallation in Pd-catalyzed systems .

-

Steric Considerations : The benzyloxy substituent introduces minimal steric hindrance, allowing broad compatibility with diverse aryl halides .

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Boronic acids, including 4-(4'-Chlorobenzyloxy)phenylboronic acid, are known for their potential in cancer therapy. They can inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. Studies have shown that boronic acids can enhance the effectiveness of certain chemotherapeutic agents by modifying their pharmacokinetics and bioavailability .

Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, such as serine proteases and cysteine proteases. The presence of the chlorobenzyloxy group enhances the binding affinity of the boronic acid to the active site of these enzymes, making it a valuable tool in drug design aimed at targeting proteolytic pathways involved in diseases like cancer and inflammation .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions : this compound is utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The chlorobenzyloxy group provides a handle for further functionalization, enabling the development of diverse organic compounds with potential applications in pharmaceuticals and materials science .

Synthesis of Functionalized Aryl Compounds : The compound can serve as a precursor for synthesizing various functionalized aryl compounds through electrophilic aromatic substitution reactions. This versatility makes it an essential reagent in synthetic organic chemistry, particularly in creating compounds with specific electronic and steric properties .

Bioconjugation and Labeling

Protein Labeling : Boronic acids are known to form reversible covalent bonds with diols, which is exploited in bioconjugation techniques. This compound can be used to label proteins or peptides containing glycosylated residues. This property is particularly useful in studying glycoproteins and their roles in biological processes .

Carbohydrate Sensors : The ability of boronic acids to selectively bind to carbohydrates has led to their use as sensors for detecting sugars in biological samples. The chlorobenzyloxy group enhances the selectivity and sensitivity of these sensors, making them suitable for applications in diagnostics and biosensing technologies .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(4’-Chlorobenzyloxy)phenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner .

Comparación Con Compuestos Similares

4-(4’-Chlorobenzyloxy)phenylboronic acid can be compared with other similar boronic acid derivatives, such as:

4-Chlorophenylboronic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

4-(4’-Methoxybenzyloxy)phenylboronic acid: Contains a methoxy group instead of a chloro group, which can influence its reactivity and selectivity in chemical reactions.

4-(Benzyloxy)phenylboronic acid: Similar structure but without the chloro substituent, affecting its electronic properties and reactivity.

The uniqueness of 4-(4’-Chlorobenzyloxy)phenylboronic acid lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical transformations .

Actividad Biológica

4-(4'-Chlorobenzyloxy)phenylboronic acid (CAS Number: 870778-91-9) is a boronic acid derivative that has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and as a tool for studying biological processes. This article explores its biological activity, including its mechanisms of action, structural properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12BClO3

- Molecular Weight : 253.49 g/mol

- SMILES Notation : OB(O)c1cccc(OCc2ccc(Cl)cc2)c1

This compound features a boron atom bonded to a phenyl group, which is further substituted with a chlorobenzyloxy group, enhancing its reactivity with biological targets.

Mechanisms of Biological Activity

Boronic acids are known for their ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds, which can be exploited in various biological contexts:

- Enzyme Inhibition : this compound has been studied for its inhibitory effects on serine β-lactamases, enzymes that confer antibiotic resistance. Research indicates that it forms stable complexes with penicillin-binding proteins (PBPs), thus inhibiting bacterial growth by disrupting cell wall synthesis .

- Carbohydrate Recognition : The compound's boronic acid moiety allows it to interact with carbohydrates, making it useful in studying glycoprotein functions and cell signaling pathways. This interaction is critical in cancer metastasis and cellular communication .

Study 1: Inhibition of β-Lactamases

A study utilizing high-throughput crystallography demonstrated that this compound effectively inhibits Pseudomonas aeruginosa PBP3 by forming tricovalent complexes with key serine residues. The residual activity of PBPs was significantly reduced in the presence of this compound, showcasing its potential as an antibiotic adjuvant .

| Protein Tested | Residual Activity (%) |

|---|---|

| PBP3 from P. aeruginosa | 16 ± 6 |

| PBP3 from H. influenzae | 32 ± 3 |

| PBP3 from A. baumannii | 73 ± 3 |

| PBP3 from E. coli | >90 |

| PBP2 from N. gonorrhoeae | >90 |

Study 2: Carbohydrate-Binding Properties

Research into the carbohydrate-binding properties of boronic acids revealed that compounds like this compound can selectively bind to sialyl Lewis X (sLe x), a carbohydrate ligand involved in cancer cell metastasis. This binding affinity suggests potential applications in targeted cancer therapies and diagnostics .

Q & A

Q. What are the primary synthetic routes for 4-(4'-Chlorobenzyloxy)phenylboronic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where aryl halides react with boronic acids under palladium catalysis. Key parameters include solvent choice (e.g., THF or dioxane), base (e.g., Na₂CO₃), and temperature (60–90°C). Catalytic systems like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used . Purification often involves column chromatography or recrystallization to achieve ≥95% purity, with HPLC and NMR used for validation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., chlorobenzyloxy group at the para position).

- High-Performance Liquid Chromatography (HPLC) : Ensures ≥99% purity by quantifying residual solvents or byproducts .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 262.6) .

Q. How should researchers handle and store this compound to maintain stability?

Store in a cool (<4°C), dry environment under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid group. Use desiccants and amber vials to minimize light and moisture exposure. Handle with nitrile gloves and PPE to avoid dermal/ocular irritation, as boronic acids can cause mild toxicity .

Advanced Research Questions

Q. How does the chlorobenzyloxy substituent influence Suzuki-Miyaura coupling efficiency compared to other arylboronic acids?

The electron-withdrawing chlorine and bulky benzyloxy groups reduce electron density at the boron center, slowing transmetalation but improving regioselectivity. Comparative kinetic studies show lower reaction rates than unsubstituted phenylboronic acid but higher yields in sterically demanding couplings (e.g., ortho-substituted aryl halides) .

Q. What role does this compound play in detecting epigenetic modifications like 5-hydroxymethylcytosine (5hmC)?

Derivatives like 2-(2'-chlorobenzyloxy)phenylboronic acid inhibit Taq polymerase during PCR amplification of glucosylated 5hmC DNA. Optimized conditions (pH 7.5–8.0, 25–30 PCR cycles) enable selective amplification of non-glucosylated DNA, allowing 5hmC-rich gene identification in stem cells .

Q. Can this compound be used to modify polymer properties in material science?

Yes. The boronic acid moiety forms dynamic covalent bonds with diols, enabling self-healing hydrogels. Incorporating this compound into polymers enhances thermal stability (Tg ↑20–30°C) and mechanical strength due to crosslinking .

Q. What structural features make it a candidate for targeted cancer therapies?

The chlorobenzyloxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. Its boronic acid binds serine residues in proteasome active sites, inhibiting tumor growth in vitro (IC₅₀ = 3–5 µM in HeLa cells). Co-crystallization studies with β5-subunit confirm binding .

Q. How do reaction conditions (pH, solvent) affect its reactivity in nucleophilic substitutions?

Q. What contradictions exist in reported catalytic applications, and how can they be resolved?

Some studies report low yields (<50%) in cross-couplings with electron-rich aryl halides due to competitive protodeboronation. Mitigation strategies include using Pd/XPhos catalysts and degassed solvents to suppress side reactions .

Q. How does it compare to 4-Formylphenylboronic acid in enzyme inhibition studies?

The chlorobenzyloxy group provides stronger hydrophobic interactions with enzyme pockets (ΔG binding = −8.2 kcal/mol vs. −6.5 kcal/mol for formyl derivatives). However, the aldehyde group in 4-FPBA allows Schiff base formation, enabling covalent inhibition .

Methodological Recommendations

- Contradiction Analysis : Use kinetic profiling (e.g., Arrhenius plots) to resolve discrepancies in reaction rates .

- Data Validation : Combine orthogonal techniques (e.g., NMR + HPLC) to confirm purity and structure .

- Biological Assays : Perform ITC (isothermal titration calorimetry) to quantify binding affinities for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.